

# trichloromethanesulfenyl chloride synthesis mechanism

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## Compound of Interest

Compound Name: Perchloromethyl mercaptan

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## An In-depth Technical Guide on the Synthesis of Trichloromethanesulfenyl Chloride

### Introduction

Trichloromethanesulfenyl chloride, also known by the common name **perchloromethyl mercaptan** (PPCM), is a highly reactive organosulfur compound with the chemical formula  $\text{CCl}_3\text{SCI}$ .<sup>[1]</sup> It serves as a crucial intermediate in the synthesis of various commercial products, including fungicides like captan and folpet, as well as certain dyes.<sup>[1][2]</sup> Structurally, it features a trichloromethyl group bonded to a sulfenyl chloride, making it a potent electrophile.<sup>[3]</sup> This guide provides a comprehensive technical overview of its primary synthesis mechanisms, detailed experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

## Core Synthesis Mechanisms

The synthesis of trichloromethanesulfenyl chloride is dominated by the chlorination of carbon disulfide, a method first established by Rathke in 1873.<sup>[1][4][5]</sup> Alternative routes, such as the reaction of chloroform with sulfur dichloride, have also been developed.

## Catalytic Chlorination of Carbon Disulfide ( $\text{CS}_2$ )

This is the most prevalent industrial and laboratory method for producing trichloromethanesulfenyl chloride. The overall reaction involves the controlled addition of chlorine to carbon disulfide in the presence of a catalyst.

Reaction Mechanism and Stoichiometry: The reaction proceeds through a series of chlorination steps. The primary desired reaction is:



However, a competing reaction can also occur, leading to the formation of disulfur dichloride ( $\text{S}_2\text{Cl}_2$ ):



Careful control of reaction conditions is critical to maximize the yield of the desired product and minimize the formation of byproducts such as carbon tetrachloride ( $\text{CCl}_4$ ), thiophosgene ( $\text{CSCl}_2$ ), and additional sulfur chlorides.<sup>[2][4][6]</sup> Over-chlorination, for instance, can lead to the formation of  $\text{CCl}_4$ .<sup>[7]</sup>

Catalysts:

- **Iodine:** Iodine is the most traditionally used catalyst, typically in quantities of 0.1% to 1.0% by weight.<sup>[4][5]</sup> It facilitates the chlorination process effectively.
- **Activated Carbon:** For continuous industrial processes, granular activated carbon is often used as a catalyst. This method can provide almost quantitative yields and allows for operation at higher temperatures (above 40°C).<sup>[4][5]</sup>
- **Other Catalysts:** A system using lead acetate impregnated on magnesium silicate has also been explored to improve upon the basic Rathke method.<sup>[6]</sup>

Byproduct Management: The separation of trichloromethanesulfonyl chloride from byproducts, particularly  $\text{S}_2\text{Cl}_2$ , is challenging due to their very close boiling points.<sup>[2][5]</sup> Purification is often achieved through steam distillation, which separates the desired product while hydrolyzing sulfur chlorides, or by fractional distillation under reduced pressure.<sup>[8][9][10]</sup>

## Synthesis from Chloroform and Sulfur Dichloride

An alternative high-yield synthesis route involves the reaction of trichloromethane (chloroform) with sulfur dichloride in the presence of a base to neutralize the HCl byproduct.

Reaction Mechanism: This method utilizes triethylamine as a base to drive the reaction to completion by scavenging the hydrogen chloride formed. The reaction is typically performed at a controlled low temperature. A patent describes this process yielding a high purity product.[\[11\]](#)

Overall Reaction:  $\text{CHCl}_3 + \text{SCl}_2 + (\text{C}_2\text{H}_5)_3\text{N} \rightarrow \text{CCl}_3\text{SCl} + (\text{C}_2\text{H}_5)_3\text{N} \cdot \text{HCl}$

## Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis protocols.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	<b>CCl<sub>4</sub>S</b>	<a href="#">[12]</a> <a href="#">[13]</a>
Molar Mass	185.87 g·mol <sup>-1</sup>	<a href="#">[2]</a>
Appearance	Oily, colorless to yellow liquid	<a href="#">[2]</a> <a href="#">[8]</a> <a href="#">[12]</a>
Density	~1.7 g/cm <sup>3</sup> at 25°C	<a href="#">[2]</a> <a href="#">[12]</a>
Boiling Point	147-149°C (decomposes)	<a href="#">[2]</a> <a href="#">[8]</a> <a href="#">[12]</a>

| Refractive Index | n<sub>20/D</sub> ~1.537 |[\[12\]](#) |

Table 2: Comparison of Synthesis Protocols

Parameter	Method 1: CS <sub>2</sub> Chlorination (Iodine Catalyst)	Method 2: From Chloroform & SCl <sub>2</sub>
Primary Reactants	Carbon Disulfide, Chlorine	Chloroform, Sulfur Dichloride
Catalyst/Reagent	Iodine	Triethylamine
Temperature	0–25°C	10°C
Reaction Time	Several hours	~5 hours
Reported Yield	80-90%	94.5%
Key Byproducts	SCl <sub>2</sub> , S <sub>2</sub> Cl <sub>2</sub> , CCl <sub>4</sub>	Triethylamine Hydrochloride

| Source(s) | [\[8\]](#)[\[12\]](#) | [\[11\]](#) |

## Experimental Protocols

### Protocol 1: Synthesis via Chlorination of Carbon Disulfide

This protocol is adapted from established laboratory procedures.[\[8\]](#)

Materials:

- Carbon Disulfide (CS<sub>2</sub>): 75 g
- Iodine (I<sub>2</sub>): 0.3 g
- Dry Chlorine Gas (Cl<sub>2</sub>)

Procedure:

- Place 75 g of carbon disulfide and 0.3 g of iodine into a round-bottom flask fitted with a reflux condenser.
- Cool the flask externally with an ice-water bath.

- Pass a current of dry chlorine gas into the mixture for several hours. The reaction can be accelerated by exposure to diffused daylight.
- Continue the chlorination until the weight of the liquid has approximately doubled (to about 150-160 g).
- Stop the chlorine flow and allow the mixture to stand overnight.
- The next day, gently warm the reaction mixture to distill off excess carbon disulfide and any carbon tetrachloride byproduct.
- To decompose the remaining sulfur chlorides, add an equal volume of water to the residue and shake vigorously.
- Purify the final product first by steam distillation and then by distillation under reduced pressure (e.g., at 50 mm Hg). The product is an oily, clear yellow liquid.

## Protocol 2: Synthesis from Chloroform and Sulfur Dichloride

This protocol is based on a patented method.[\[11\]](#)

### Materials:

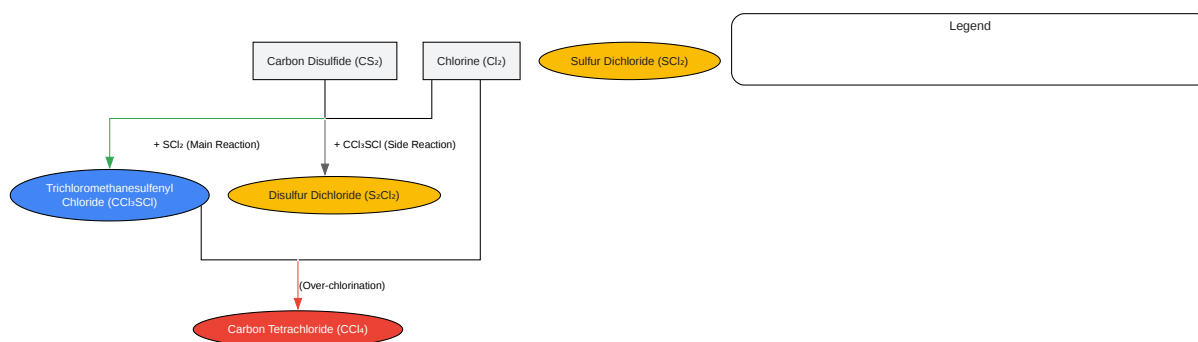
- Trichloromethane (Chloroform,  $\text{CHCl}_3$ ): 172.97 g
- Triethylamine ( $(\text{C}_2\text{H}_5)_3\text{N}$ ): 133.28 g
- Sulfur Dichloride ( $\text{SCl}_2$ ): 135.62 g
- Water: ~100 g

### Procedure:

- Add 172.97 g of trichloromethane and 133.28 g of triethylamine to a 1 L reactor equipped with a stirrer.
- Control the temperature of the reactor at 10°C.

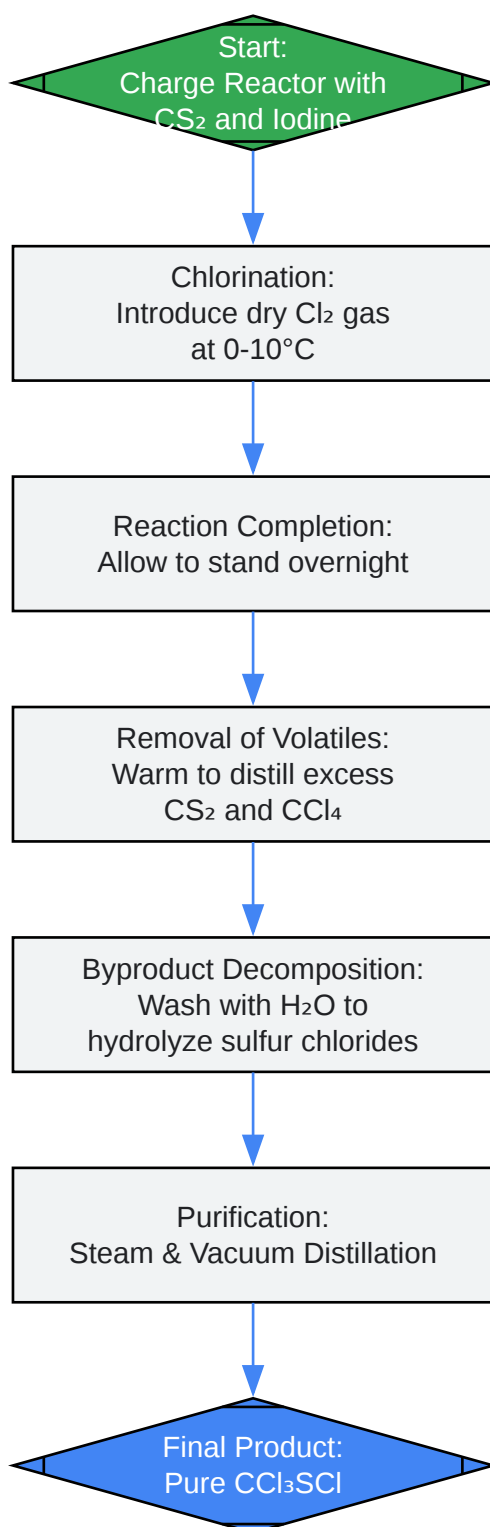
- With stirring, slowly add 135.62 g of sulfur dichloride to the system over approximately 3 hours.
- After the addition is complete, maintain the temperature at 10°C and continue stirring for an additional 2 hours.
- Perform a suction filtration on the resulting reaction liquid to remove the by-product, triethylamine hydrochloride.
- Add approximately 100 g of water to the filtrate and wash to remove any traces of unreacted triethylamine.
- Collect the lower organic layer and heat it to 65°C to evaporate traces of unreacted trichloromethane.
- The final product is 231.25 g of a yellow oily liquid (94.5% yield based on sulfur dichloride).

## Visualizations



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Caption: Reaction pathways in the synthesis of  $\text{CCl}_3\text{SCI}$  from  $\text{CS}_2$ .



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Caption: Experimental workflow for  $\text{CCl}_3\text{SCI}$  synthesis from  $\text{CS}_2$ .

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